3-(Propanoylsulfanyl)pyridine-2-carboxylic acid
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Overview
Description
3-propionylsulfanyl-pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and other functional groups. The presence of the propionylsulfanyl group at the 3-position and the carboxylic acid group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propionylsulfanyl-pyridine-2-carboxylic acid typically involves the introduction of the propionylsulfanyl group to a pyridinecarboxylic acid precursor. One common method is the reaction of 2-pyridinecarboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 3-propionylsulfanyl-pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-propionylsulfanyl-pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Esters, amides, and other derivatives
Scientific Research Applications
3-propionylsulfanyl-pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-propionylsulfanyl-pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the propionylsulfanyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-propionylsulfanyl-pyridine-2-carboxylic acid is unique due to the presence of the propionylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62013-61-0 |
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Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
3-propanoylsulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3S/c1-2-7(11)14-6-4-3-5-10-8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
DLJRIEQTLDSXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SC1=C(N=CC=C1)C(=O)O |
Origin of Product |
United States |
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